molecular formula C13H20ClNO B13255649 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13255649
M. Wt: 241.76 g/mol
InChI Key: FVQATZURTOFMKN-UHFFFAOYSA-N
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Description

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound that features a bicyclic structure with a furan ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different bicyclic structures.

    Substitution: Various substituents can be introduced into the bicyclic framework through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield various reduced bicyclic compounds.

Scientific Research Applications

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a bicyclic framework with a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

3-[(5-methylfuran-2-yl)methyl]-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-9-2-5-13(15-9)8-10-6-11-3-4-12(7-10)14-11;/h2,5,10-12,14H,3-4,6-8H2,1H3;1H

InChI Key

FVQATZURTOFMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC2CC3CCC(C2)N3.Cl

Origin of Product

United States

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